1,8-Pyrenediamine
Overview
Description
1,8-Pyrenediamine is a polycyclic aromatic compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. . This compound is characterized by the presence of two amino groups attached to the pyrene ring system, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
This compound, also known as 1,8-Diaminopyrene, is a chemical substance with potential applications in various fields . .
Mode of Action
The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain largely unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Biochemical Analysis
Biochemical Properties
It is known that 1,8-Pyrenediamine is an intermediate in the synthesis of 1,8-Dinitropyrene, one of the major mutagens found in contaminated sediments . 1,8-Dinitropyrene is a potential human carcinogen . Therefore, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules during these processes.
Cellular Effects
Given its role in the synthesis of 1,8-Dinitropyrene, it can be speculated that this compound may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Considering its role in the synthesis of 1,8-Dinitropyrene, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Pyrenediamine can be synthesized through several methods. One common approach involves the reduction of 1,8-dinitropyrene using hydrazine hydrate in the presence of a catalyst . The reaction is typically carried out at elevated temperatures (65-90°C) and requires careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The reaction mixture is subjected to pressure filtration, washing, and rectification to obtain high-purity this compound . The use of organic solvents and catalysts is common in these processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,8-Pyrenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and catalytic hydrogenation are frequently used.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted pyrenes, quinones, and other derivatives that retain the aromatic structure of the pyrene ring.
Scientific Research Applications
1,8-Pyrenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other materials with specific optical properties.
Comparison with Similar Compounds
Similar Compounds
1,6-Pyrenediamine: Similar in structure but with amino groups at different positions.
1,3,6,8-Tetrasubstituted Pyrenes: These compounds have multiple substituents and exhibit different chemical and physical properties.
Uniqueness
1,8-Pyrenediamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and its fluorescence properties make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
pyrene-1,8-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-13-7-3-9-1-2-10-4-8-14(18)12-6-5-11(13)15(9)16(10)12/h1-8H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYOXQBERINFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2)N)C=CC4=C(C=CC1=C43)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184358 | |
Record name | 1,8-Pyrenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30269-04-6 | |
Record name | 1,8-Pyrenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030269046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Pyrenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40184358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-Diaminopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,8-Diaminopyrene in the context of environmental pollutants?
A: 1,8-Diaminopyrene is a significant metabolite of 1,8-dinitropyrene, a potent mutagen and carcinogen found in diesel exhaust and airborne particulates. [, ] Research indicates that intestinal microflora in humans, rats, and rhesus monkeys can metabolize 1,8-dinitropyrene into 1,8-diaminopyrene. [] This metabolic pathway is of interest because 1,8-diaminopyrene exhibits significantly lower mutagenicity compared to its parent compound. [] This suggests a potential detoxification route for 1,8-dinitropyrene within the body.
Q2: How does 1,8-dinitropyrene transform into 1,8-diaminopyrene, and what is the toxicological relevance of this transformation?
A: The conversion of 1,8-dinitropyrene to 1,8-diaminopyrene primarily occurs through a reductive metabolic pathway. [, ] This process involves reducing the nitro groups (NO2) on 1,8-dinitropyrene to amino groups (NH2), resulting in the formation of 1,8-diaminopyrene.
Q3: Has 1,8-Diaminopyrene been investigated for applications beyond its role as a metabolite?
A: Yes, 1,8-Diaminopyrene derivatives have shown promise as potential organic luminescent substances, particularly for use in organic light-emitting diodes (OLEDs). [] These derivatives, modified with aryl substituents at the nitrogen atoms, exhibit strong luminescence and high solubility in organic solvents, making them suitable for solution-based OLED fabrication processes like inkjet printing. []
Q4: What analytical techniques are crucial for studying 1,8-Diaminopyrene and related compounds?
A: High-performance liquid chromatography (HPLC) plays a key role in separating and identifying 1,8-Diaminopyrene and other metabolites of 1,8-dinitropyrene. [, ] Researchers utilize the distinct retention times of these compounds on the HPLC column to isolate and quantify them from complex biological samples.
Q5: Can you explain the formation and significance of DNA adducts in the context of 1,8-dinitropyrene metabolism?
A: Research demonstrates that when Salmonella typhimurium TA98NR bacteria metabolize 1,8-dinitropyrene, a specific DNA adduct forms. [] This adduct, identified as 1-N-(2'-deoxyguanosin-8-yl)-amino-8-nitropyrene, is generated when a metabolite of 1,8-dinitropyrene, likely N-hydroxyl-1-amino-8-nitropyrene, reacts with the DNA base guanine. []
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